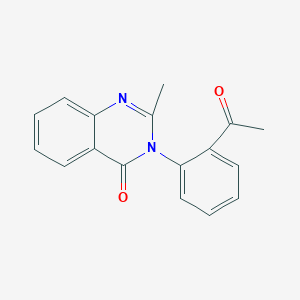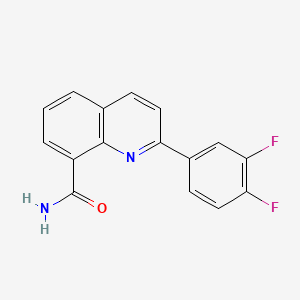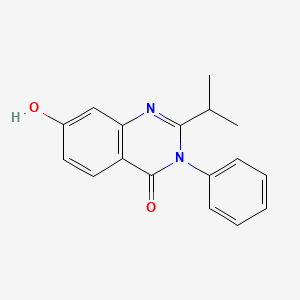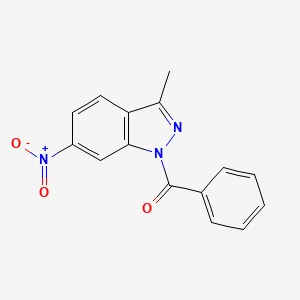
N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a phenyl group attached to an isoquinoline ring, with a carboxamide group at the third position and two methyl groups attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide typically involves the reaction of isoquinoline derivatives with appropriate reagents to introduce the phenyl and carboxamide groups. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce specific functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenylisoquinoline-3-carboxamide
- N,N-Dimethyl-1-phenylisoquinoline-2-carboxamide
- N,N-Dimethyl-1-phenylisoquinoline-4-carboxamide
Uniqueness
N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the dimethyl groups on the nitrogen atom and the carboxamide group at the third position of the isoquinoline ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Propriétés
Numéro CAS |
89242-05-7 |
|---|---|
Formule moléculaire |
C18H16N2O |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
N,N-dimethyl-1-phenylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C18H16N2O/c1-20(2)18(21)16-12-14-10-6-7-11-15(14)17(19-16)13-8-4-3-5-9-13/h3-12H,1-2H3 |
Clé InChI |
ZXEJBIUBMVRYND-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



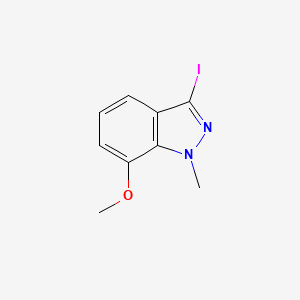
![2-(5-(Cyclopentyloxy)pyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11843454.png)
![3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11843455.png)
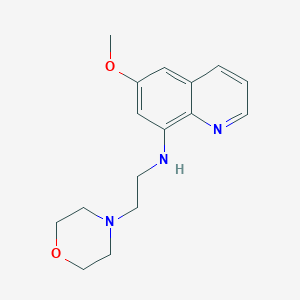
![3-[Chloro(dimethyl)silyl]propyl benzylcarbamate](/img/structure/B11843462.png)
